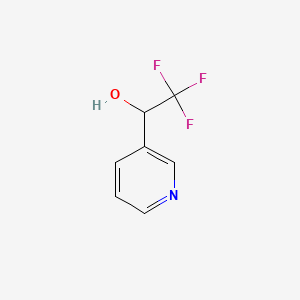










|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[O:8])[CH:2]=1.C(=O)([O-])[O-].[K+].[K+].[F:15][C:16]([Si](C)(C)C)([F:18])[F:17].O>CN(C)C=O.C(OCC)(=O)C>[F:15][C:16]([F:18])([F:17])[CH:7]([C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1)[OH:8] |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
200 μL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)C=O
|
|
Name
|
|
|
Quantity
|
58.6 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
940 μL
|
|
Type
|
reactant
|
|
Smiles
|
FC(F)(F)[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at the same temperature for 1.5
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WASH
|
|
Details
|
by washing with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying over anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated off under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in tetrahydrofuran (4.0 mL)
|
|
Type
|
ADDITION
|
|
Details
|
To this, a 1 mol/L aqueous hydrogen chloride solution (5.0 mL) was added at room temperature
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at the same temperature for 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
EXTRACTION
|
|
Details
|
Then, the reaction mixture was neutralized with a saturated aqueous sodium bicarbonate solution, and extraction with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
by washing with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying over anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated off under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography (chloroform/methanol=9/1)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(O)C=1C=NC=CC1)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 341 mg | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 90.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |